molecular formula C13H13NO B1279681 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3449-50-1

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1279681
CAS RN: 3449-50-1
M. Wt: 199.25 g/mol
InChI Key: MYXBAASANSTUBM-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include a log octanol-water partition coefficient (Log Kow) of 3.21, a boiling point of 366.43°C, and a melting point of 130.56°C .

Scientific Research Applications

Chemical Synthesis

The compound “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” can be obtained from its precursor "8-methyl-2,3,4,9-tetrahydro-1H-carbazole" . This process involves the use of various oxidants and solvents, and the concentration of reactants plays a crucial role in this oxidation process .

Biological Activity

Tetrahydrocarbazole derivatives, including “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one”, have exhibited a broad spectrum of biological activities. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .

Functionalization of Tetrahydrocarbazoles

A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

Crystal Structure Analysis

The crystal structure of “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has been analyzed. The dihedral angle between the benzene ring and the fused pyrrole ring is 0.96 (7)°. The cyclohexenone ring adopts an envelope conformation. Inter-molecular N-H⋯O hydrogen bonds form R (2) (2) (10) ring motifs in the crystal structure .

Antibacterial and Antifungal Properties

The compound “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has shown antibacterial and antiyeast properties. It has also been effective in suppressing the growth of phytopathogenic fungi .

Anticancer Properties

Research has indicated that “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” and its derivatives may have potential as novel anti-cancer agents .

properties

IUPAC Name

8-methyl-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXBAASANSTUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254509
Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

3449-50-1
Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the key structural features of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?

A1: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative with a distinct non-planar structure. [, ] The molecule consists of a benzene ring fused to a pyrrole ring, forming the carbazole core. This core also includes a cyclohexenone ring. Key structural features include:

  • Non-planar carbazole unit: The carbazole unit is not perfectly flat. []
  • Specific dihedral angles: The pyrrole ring exhibits distinct angles relative to both the benzene and furan rings. []
  • Cyclohexenone conformation: The cyclohexenone ring adopts a half-chair conformation. []
  • Intermolecular hydrogen bonding: The molecule engages in N—H⋯O hydrogen bonding, leading to the formation of R 2 2(10) ring motifs within the crystal structure. []

Q2: How does the crystal structure of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one influence its potential interactions?

A2: The crystal structure provides insights into potential molecular interactions. The presence of N—H⋯O hydrogen bonds suggests possibilities for interactions with other molecules containing hydrogen bond acceptors or donors. [] These interactions could be crucial for potential biological activity or influence the compound's physical properties. Additionally, the observed C—H⋯π interactions involving the benzene ring highlight potential areas for further intermolecular interactions. [] Understanding these structural characteristics is essential for exploring the compound's potential applications in various fields.

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